molecular formula C9H9N3 B1604484 Quinoxalin-6-ylmethanamine CAS No. 872047-67-1

Quinoxalin-6-ylmethanamine

Cat. No.: B1604484
CAS No.: 872047-67-1
M. Wt: 159.19 g/mol
InChI Key: LNYPHLYYOBNSPF-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanamine is a heterocyclic compound that contains a quinoxaline ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoxaline ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline ring. Subsequent functionalization of the quinoxaline ring with appropriate reagents can introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxalin-6-ylmethanol.

Scientific Research Applications

Quinoxalin-6-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, making them candidates for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • N-Methyl-1-quinoxalin-6-ylmethanamine
  • 2-Methylquinoxaline
  • Quinoxaline-6-carboxylic acid

Comparison: Quinoxalin-6-ylmethanamine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the methanamine group can enhance its solubility and ability to form hydrogen bonds, influencing its interaction with biological targets.

Properties

IUPAC Name

quinoxalin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYPHLYYOBNSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649837
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872047-67-1
Record name 1-(Quinoxalin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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